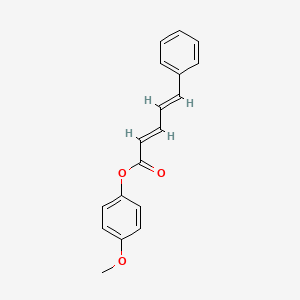
3-(Difluoromethoxy)-4-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2-(difluoromethoxy)anisole: is an organic compound characterized by the presence of a cyano group, a difluoromethoxy group, and a methoxy group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-(difluoromethoxy)anisole typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The use of efficient catalysts and reaction conditions that favor high conversion rates and selectivity is crucial. The process described above is scalable and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2-(difluoromethoxy)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amino group or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
Chemistry: 4-Cyano-2-(difluoromethoxy)anisole is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the cyano and difluoromethoxy groups can enhance the biological activity and metabolic stability of drug candidates .
Industry: The compound is also used in the development of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests and plants .
Mechanism of Action
The mechanism of action of 4-Cyano-2-(difluoromethoxy)anisole involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The difluoromethoxy group can enhance lipophilicity and metabolic stability, allowing the compound to effectively interact with biological membranes and enzymes .
Comparison with Similar Compounds
4-Bromo-2-fluoroanisole: This compound shares the methoxy and fluoro groups but differs in the presence of a bromine atom instead of a cyano group.
2,4-Difluoroanisole: Similar in having difluoro and methoxy groups but lacks the cyano group.
Uniqueness: 4-Cyano-2-(difluoromethoxy)anisole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The cyano group provides a site for further functionalization, while the difluoromethoxy group enhances stability and lipophilicity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C9H7F2NO2 |
|---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
3-(difluoromethoxy)-4-methoxybenzonitrile |
InChI |
InChI=1S/C9H7F2NO2/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-4,9H,1H3 |
InChI Key |
WWUOUSSQHPOARN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


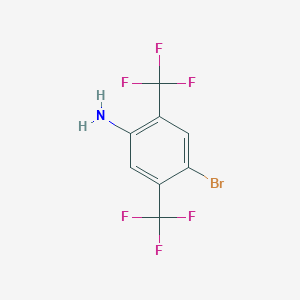
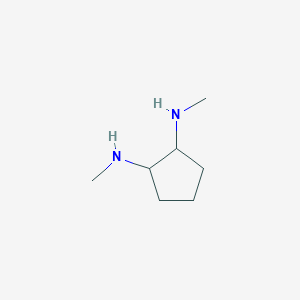
![6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14871488.png)
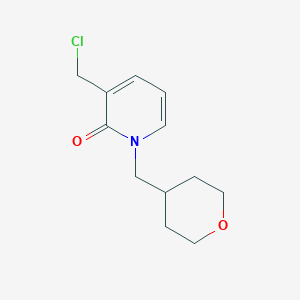
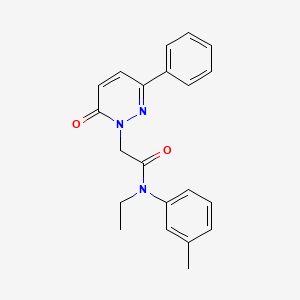
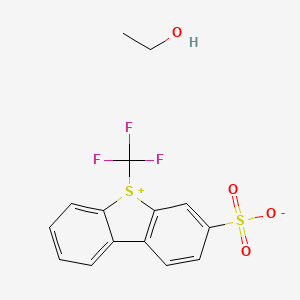
![2-((Imidazo[1,2-a]pyridin-2-ylmethoxy)methyl)benzo[d]thiazole](/img/structure/B14871517.png)
![8-Ethyl-6-azaspiro[3.4]octan-7-one](/img/structure/B14871523.png)
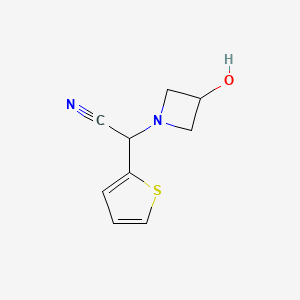
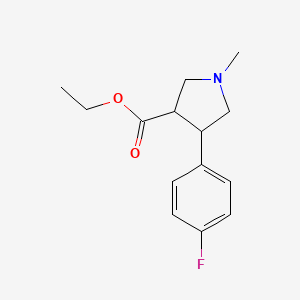


![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate](/img/structure/B14871539.png)
